N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-4-(trifluoromethyl)benzamide
Description
This compound is a pyrazolo[3,4-d]pyrimidine derivative characterized by a fused heterocyclic core. Key structural features include:
- A p-tolyl group (4-methylphenyl) at the N-1 position of the pyrazolo[3,4-d]pyrimidine ring.
- A trifluoromethyl benzamide substituent at the C-4 position of the pyrazole ring.
- A methyl group at the C-3 position of the pyrazole moiety.
The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyrazolo-pyrimidine core is a common scaffold in kinase inhibitors due to its ability to mimic ATP binding . Synthesis likely involves multi-step reactions starting from pyrazole intermediates, as seen in analogous compounds (e.g., hydrazine derivatives reacting with trifluoroacetylacetone) .
Properties
IUPAC Name |
N-[5-methyl-2-[1-(4-methylphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]pyrazol-3-yl]-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18F3N7O2/c1-13-3-9-17(10-4-13)33-20-18(12-28-33)22(36)31-23(30-20)34-19(11-14(2)32-34)29-21(35)15-5-7-16(8-6-15)24(25,26)27/h3-12H,1-2H3,(H,29,35)(H,30,31,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXVBBRNZOYPGEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)N4C(=CC(=N4)C)NC(=O)C5=CC=C(C=C5)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18F3N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-4-(trifluoromethyl)benzamide is a novel derivative of pyrazole and pyrimidine, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, including anticancer properties, anti-inflammatory effects, and potential as an enzyme inhibitor.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple heterocyclic rings and functional groups that may contribute to its biological activity. The presence of trifluoromethyl and methyl groups enhances lipophilicity, potentially influencing pharmacokinetics and bioavailability.
Biological Activity Overview
Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including:
- Anticancer Activity : Many pyrazole derivatives have shown significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to the one have demonstrated IC50 values in the micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines .
- Anti-inflammatory Effects : Pyrazole derivatives are known for their anti-inflammatory properties. They inhibit cyclooxygenase enzymes (COX), which are key mediators in inflammatory processes .
- Enzyme Inhibition : The compound may act as an inhibitor for several enzymes involved in cancer progression and inflammation, including cyclin-dependent kinases (CDKs) and topoisomerases .
Anticancer Studies
Recent studies have highlighted the anticancer potential of similar pyrazole compounds. For example:
- A study reported that a related pyrazolo[3,4-d]pyrimidine exhibited significant growth inhibition in MCF-7 cells with an IC50 value of approximately 7.01 µM .
- Another compound demonstrated an ability to induce apoptosis in cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
Anti-inflammatory Mechanisms
The anti-inflammatory activity of pyrazole derivatives is attributed to their ability to inhibit COX enzymes:
- In vitro studies have shown that these compounds can effectively reduce prostaglandin synthesis, leading to decreased inflammation markers .
Enzyme Inhibition
The compound's structure suggests potential interactions with various enzymes:
- Cyclin-dependent Kinase Inhibition : Pyrazole derivatives have been studied for their ability to inhibit CDK activity, which is crucial for cell cycle regulation. This inhibition can lead to cell cycle arrest in cancer cells .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional properties are contextualized below against analogs with pyrazolo-pyrimidine cores or related substituents.
Table 1: Structural and Functional Comparison
Key Observations:
Core Structure Variations :
- The pyrazolo[3,4-d]pyrimidine core (target compound) is structurally distinct from pyrazolo[3,4-b]pyridine () but shares ATP-binding mimicry properties .
- Substitution at the N-1 position (e.g., p-tolyl vs. benzylpiperazinyl in ) modulates target selectivity and pharmacokinetics .
Trifluoromethyl Group: The 4-(trifluoromethyl)benzamide moiety in the target compound improves metabolic stability compared to non-fluorinated analogs (e.g., hydroxybenzyl pyrazoles in ) . Similar trifluoromethyl groups in CGRP receptor antagonists (e.g., MK-0974) enhance oral bioavailability .
Biological Activity :
- Pyrazolo-pyrimidine derivatives with chloro-methoxy phenyl groups () exhibit enhanced kinase inhibition due to halogen-mediated hydrophobic interactions .
- The p-tolyl group in the target compound may enhance binding affinity through π-π stacking in hydrophobic enzyme pockets .
Computational and Experimental Insights
- Chemical Similarity Analysis :
ChemGPS-NP () and molecular fingerprints (e.g., SPP in ) could position the target compound in chemical space relative to kinase inhibitors like imatinib or dasatinib . - QSAR Predictions :
XGBoost models () predict solubility and bioavailability. The trifluoromethyl group likely reduces solubility (logP ~3.5) but improves membrane permeability . - Synthetic Challenges : Isomerization risks (e.g., pyrazolotriazolopyrimidines in ) necessitate precise reaction conditions to avoid tautomeric byproducts .
Q & A
Q. How does polymorphism affect physicochemical properties and bioactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
